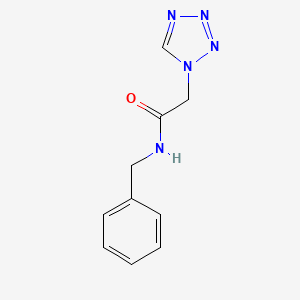

N-benzyl-2-(tetrazol-1-yl)acetamide

Description

Contextualization within Medicinal Chemistry and Pharmaceutical Research

N-benzyl-2-(tetrazol-1-yl)acetamide is a synthetic organic compound that has captured the attention of researchers in medicinal chemistry and pharmaceutical sciences. ontosight.ai Its unique molecular architecture, which combines a tetrazole ring with a benzylacetamide scaffold, suggests the potential for a range of biological activities. ontosight.ai The synthesis and study of such compounds are fundamental to the process of drug discovery, providing insights into the relationship between a molecule's structure and its biological function. ontosight.ai

The exploration of compounds like this compound is driven by the need for new therapeutic agents with improved efficacy and safety profiles. ontosight.ai By synthesizing and characterizing novel molecules, researchers can identify promising "lead compounds" that may be further optimized to develop new medicines. ontosight.ai This process is a cornerstone of modern pharmaceutical research and development.

Significance of Tetrazole Derivatives in Drug Discovery and Development

The tetrazole ring, a key component of this compound, is a five-membered aromatic ring containing four nitrogen atoms. ontosight.ai This heterocyclic moiety is of paramount importance in medicinal chemistry for several reasons. acs.orgresearchgate.net Tetrazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. ontosight.airesearchgate.neteurekaselect.com

A crucial feature of the tetrazole group is its role as a bioisostere for the carboxylic acid group. ontosight.aiacs.orgnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The tetrazole ring's ability to mimic the carboxylic acid functionality can enhance a molecule's metabolic stability and improve its pharmacokinetic properties. acs.orgnih.gov Furthermore, 1,5-disubstituted tetrazoles can act as effective bioisosteres for the cis-amide bond in peptidomimetics. acs.org This versatility has led to the incorporation of the tetrazole moiety into numerous FDA-approved drugs. acs.orgnih.gov

The stability and unique electronic properties of the tetrazole ring make it a valuable scaffold in the design of new drugs. acs.orgeurekaselect.com Its use in drug development has been on the rise, with researchers continuously exploring its potential in creating novel therapeutic agents. nih.gov

Overview of this compound as a Chemical Entity in Scholarly Investigation

This compound itself has been a subject of scholarly inquiry, with studies focusing on its synthesis, characterization, and potential biological applications. eurekaselect.combenthamdirect.com Research into this specific molecule contributes to the broader understanding of how the combination of a tetrazole ring and a benzylacetamide structure influences its chemical properties and biological activity.

For instance, studies on related N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activities. nih.gov While this does not directly define the activity of this compound, it highlights the potential of the N-benzylacetamide core in designing neurologically active agents. Similarly, research on other tetrazole-containing acetamide (B32628) derivatives has explored their potential as inhibitors of various enzymes, suggesting a possible avenue of investigation for this compound. benthamdirect.com

The study of this compound and its analogues is part of a larger effort to expand the chemical space for drug discovery. nih.gov By creating and testing novel compounds, scientists aim to identify new scaffolds and pharmacophores that can be used to design the next generation of medicines.

Structure

3D Structure

Properties

CAS No. |

494858-12-7 |

|---|---|

Molecular Formula |

C10H11N5O |

Molecular Weight |

217.23 g/mol |

IUPAC Name |

N-benzyl-2-(tetrazol-1-yl)acetamide |

InChI |

InChI=1S/C10H11N5O/c16-10(7-15-8-12-13-14-15)11-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,16) |

InChI Key |

GRQSAUJGSGNVQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=NN=N2 |

solubility |

22 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Evaluation of N Benzyl 2 Tetrazol 1 Yl Acetamide

In Vitro Assessment of Biological Activities

The in vitro assessment of N-benzyl-2-(tetrazol-1-yl)acetamide is crucial in determining its potential as a therapeutic agent. These laboratory-based studies provide the foundational data on its biological effects at a cellular level.

Anti-Cancer Activity Profiling

The potential of tetrazole-acetamide derivatives as anti-cancer agents has been an area of active research. Studies on compounds structurally similar to this compound suggest that this molecule could possess significant anti-proliferative and cytotoxic effects.

Cellular proliferation and cytotoxicity are key indicators of a compound's potential anti-cancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Recent studies on a series of new tetrazole-acetamide derivatives have utilized the MTT assay to determine their cytotoxic effects. For instance, a 2024 study evaluated a series of novel tetrazole-acetamide compounds against various cancer cell lines, revealing their potential to inhibit cell growth. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric derived from these assays. While specific MTT assay data for this compound is not available in the reviewed literature, the activity of closely related compounds provides valuable insights. For example, certain tetrazole-acetamide derivatives have demonstrated IC₅₀ values in the micromolar range against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. researchgate.net

Table 1: Cytotoxicity of Related Tetrazole-Acetamide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Tetrazole-acetamide derivative 3a | MCF-7 | 94.25 researchgate.net |

| Tetrazole-acetamide derivative 3b | MCF-7 | 68.16 researchgate.net |

| Tetrazole-acetamide derivative 3e | PC3 | 32.59 researchgate.net |

| Tetrazole-acetamide derivative 3f | PC3 | 54.99 researchgate.net |

| Tetrazole-acetamide derivative 3g | PC3 | 55.53 researchgate.net |

Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells. Compounds that can induce apoptosis are of significant therapeutic interest. Research on related heterocyclic compounds, such as 1,2,4,5-tetrazine (B1199680) derivatives, has shown the ability to induce apoptosis in cancer cells, as confirmed by methods like AV/IP flow cytometry analysis and Hoechst 33342 staining. researchgate.net While direct studies on this compound are lacking, the demonstrated pro-apoptotic activity of other nitrogen-containing heterocycles suggests that this could be a potential mechanism of action for its anti-cancer effects.

The efficacy of anti-cancer compounds often varies between different types of cancer cells. Therefore, testing against a panel of specific cancer cell lines is essential.

HT-29 (Colon Carcinoma): Studies on thiazolyl N-benzyl-substituted acetamide (B32628) derivatives, which share structural similarities with the target compound, have shown significant inhibition of cell proliferation in HT-29 cells. chapman.edu

MDA-MB-231 (Breast Carcinoma): This cell line is a model for triple-negative breast cancer. While direct data for this compound is unavailable, related N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivatives have been assessed for their cytotoxicity against MDA breast cancer cells. nih.gov

MCF-7 (Breast Carcinoma): As mentioned, recent studies on novel tetrazole-acetamide derivatives have demonstrated cytotoxic activity against MCF-7 cells, with IC₅₀ values reported in the micromolar range. researchgate.net

HeLa (Cervical Cancer) and A549 (Lung Carcinoma): Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against both HeLa and A549 cell lines. nih.gov

The susceptibility of these cell lines to related compounds underscores the potential of this compound as a broad-spectrum anti-cancer agent.

Anti-Microbial Activity Spectrum

In addition to anti-cancer properties, tetrazole derivatives are known for their anti-microbial activities. The emergence of drug-resistant bacterial strains necessitates the development of new anti-bacterial agents, and tetrazole-containing compounds represent a promising avenue of research. nih.gov

The evaluation of antibacterial efficacy typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

While specific MIC values for this compound are not documented in the available literature, studies on other benzyl (B1604629) and tetrazole derivatives provide an indication of potential activity. For instance, some benzyl bromide derivatives have shown effectiveness against the Gram-positive bacterium Staphylococcus aureus with MIC values as low as 1 mg/mL. nih.gov Furthermore, a quinazoline-based compound, N⁴-benzyl-N²-phenylquinazoline-2,4-diamine, exhibited an MIC of 25 µM against S. aureus. Against the Gram-negative bacterium Escherichia coli, certain tetrazole derivatives have demonstrated MIC values ranging from 125-250 µg/mL. Liposomal formulations containing tobramycin (B1681333) have also been shown to be effective against tobramycin-resistant E. coli.

Table 2: Minimum Inhibitory Concentration (MIC) of Related Compounds Against Bacterial Strains

| Compound Type | Bacterial Strain | Reported MIC |

|---|---|---|

| Benzyl bromide derivative | S. aureus (Gram-positive) | 1 mg/mL nih.gov |

| Quinazoline-based benzyl derivative | S. aureus (Gram-positive) | 25 µM |

| Tetrazole derivative | E. coli (Gram-negative) | 125-250 µg/mL |

Antifungal Properties

The antifungal potential of this compound can be inferred from studies on analogous compounds. For instance, a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized and screened for their antifungal activity against pathogenic fungi like Candida albicans and Aspergillus flavus. researchgate.net While not containing a tetrazole ring, this research highlights the importance of the acetamide core in antifungal drug design.

More closely related, a study on triazole antifungals, which share a five-membered nitrogen-containing heterocyclic ring with tetrazoles, demonstrated that certain 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols exhibit high activity against common pathogenic fungi. sigmaaldrich.com These compounds showed even greater efficacy against deep-seated fungal infections compared to superficial ones. sigmaaldrich.com Given that the tetrazole ring is a known bioisostere of the carboxylic acid group and is present in many biologically active compounds, it is plausible that this compound could exhibit antifungal properties. However, specific studies with quantifiable data, such as Minimum Inhibitory Concentration (MIC) values, are needed to confirm this hypothesis.

Anti-Inflammatory Potency Investigations

Investigations into the anti-inflammatory properties of tetrazole-containing compounds have shown promising results. A study focusing on a series of 5-(pyridyl)-2H-tetrazol-2-acetic acids, esters, and amides revealed significant anti-inflammatory activity. nih.gov The acetamide derivatives, in particular, demonstrated notable potency.

One of the most effective compounds in the series was 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide, which, at a dose of 25 mg/kg, reduced carrageenan-induced inflammation in rats by 53% at both 3 and 5 hours post-administration. nih.gov The study also indicated that for the acetamide class, compounds with a hydrogen substituent were generally more potent than their methyl-substituted counterparts. nih.gov This suggests that the unsubstituted acetamide moiety in this compound could contribute favorably to its anti-inflammatory potential.

Table 1: Anti-inflammatory Activity of 5-(Pyridyl)-2H-tetrazol-2-acetamide Derivatives nih.gov

| Compound | R1 | R2 | % Inhibition of Edema (25 mg/kg, p.o.) |

| 22 | 2-pyridyl | H | 40 (3h), 31 (5h) |

| 23 | 2-pyridyl | Me | 29 (3h), 22 (5h) |

| 24 | 3-pyridyl | H | 29 (3h), 23 (5h) |

| 25 | 3-pyridyl | Me | 15 (3h), 12 (5h) |

| 26 | 4-pyridyl | H | 53 (3h), 53 (5h) |

| 27 | 4-pyridyl | Me | 35 (3h), 30 (5h) |

Data extracted from a study on related tetrazole acetamide derivatives.

Anti-Diabetic Research

The potential of this compound in the management of diabetes has been explored through its possible interaction with key metabolic regulators.

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes. Research into tetrazole acetamide derivatives has identified them as novel non-carboxylic acid inhibitors of PTP1B. Although direct inhibition data for this compound is not available, a study on a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives has provided significant leads. One of the most potent compounds from this series, a 5-Cl substituted benzothiazole (B30560) analogue (NM-14), exhibited a half-maximal inhibitory concentration (IC50) of 1.88 µM against PTP1B. This highlights the potential of the tetrazole acetamide scaffold in developing effective PTP1B inhibitors.

Enhancing glucose uptake in peripheral tissues like skeletal muscle is a key mechanism for controlling blood glucose levels. In vitro models, such as rat L6 myotubes, are commonly used to assess the ability of compounds to stimulate glucose uptake. nih.govnih.gov These assays typically measure the uptake of a radiolabeled glucose analog, like 2-deoxy-D-glucose, in muscle cells. nih.gov While specific data on the effect of this compound on glucose uptake in L6 muscle cells is not currently available, studies on other compounds have demonstrated the utility of this assay. For example, certain benzothiazole derivatives have been shown to increase the rate of glucose uptake in L6 myotubes. mmv.org Given the promising PTP1B inhibition results for related tetrazole acetamides, it would be valuable to investigate whether this compound can also promote glucose uptake in L6 muscle cells, which would further support its potential as an anti-diabetic agent.

Anti-Malarial Efficacy Studies (e.g., Plasmodium falciparum Hemoglobin Degradation Pathway)

The search for new anti-malarial drugs has led to the investigation of tetrazole-based compounds. A recent study identified a novel series of tetrazoles and related amides that are active against the hemoglobin degradation pathway in Plasmodium falciparum. nih.gov This pathway is crucial for the parasite's survival as it digests host hemoglobin to obtain essential amino acids. The study found that these compounds exhibit a fast-kill rate and appear to function by inhibiting the formation of hemozoin, which is a non-toxic crystalline form of heme produced by the parasite. nih.gov This mechanism is similar to that of the well-known anti-malarial drug chloroquine.

While the study does not specifically name this compound, it establishes the anti-plasmodial activity of a sub-series of related amides. The research provides a strong rationale for further investigating this compound and its derivatives for their potential to inhibit the hemoglobin degradation pathway in P. falciparum. The development of compounds with a low propensity for resistance is a key goal in malaria research, and this novel class of tetrazole-based compounds shows promise in this regard. nih.gov

Enzyme Inhibition Assays (e.g., Xanthine (B1682287) Oxidase, Alpha-Glucosidase)

Following a thorough review of published research, no specific studies detailing the inhibitory effects of this compound on the enzymes xanthine oxidase or alpha-glucosidase were identified. While the broader class of tetrazole-containing compounds has been investigated for various enzymatic interactions, data pertaining to this specific molecule is not available in the reviewed literature. Therefore, no data tables on its inhibitory concentrations (IC₅₀) or mechanism of action against these enzymes can be presented.

Receptor Antagonist Profiling (e.g., Neurokinin-1 Receptor)

Similarly, an extensive search did not yield any studies on the receptor antagonist profile of this compound, including its activity at the neurokinin-1 (NK₁) receptor. The neurokinin family of receptors is a target for various therapeutic areas, and while other tetrazole derivatives have been explored for their antagonist properties tjnpr.org, specific research on this compound in this context has not been found. As a result, no data on its binding affinity (Kᵢ), potency, or efficacy as a neurokinin-1 receptor antagonist is available.

Structure Activity Relationship Sar Studies of N Benzyl 2 Tetrazol 1 Yl Acetamide Derivatives

Elucidation of Structural Features Governing Biological Potency

The biological potency of N-benzyl-2-(tetrazol-1-yl)acetamide derivatives is intricately linked to their structural features. Research has shown that the core scaffold, consisting of a tetrazole ring, an acetamide (B32628) backbone, and a benzyl (B1604629) moiety, is crucial for their activity. chapman.eduontosight.ai The interplay between these components dictates the compound's ability to interact with biological targets. ontosight.ai

In the context of anticancer activity, particularly as Src kinase inhibitors, the presence and position of substituents on the benzyl ring have been identified as critical for maximizing potency. chapman.edu For instance, derivatives with substituents at the 4-position of the benzyl ring, such as 4-fluoro, 3,4-dichloro, or 4-methyl, have demonstrated significant anticancer activity. chapman.edu The unsubstituted N-benzyl derivative has also shown potent inhibition of c-Src kinase. chapman.educhapman.edu

Impact of Tetrazole Ring Substitution on Activity

The tetrazole ring is a versatile scaffold in medicinal chemistry, and its substitution significantly impacts the biological activity of this compound derivatives. ontosight.airesearchgate.net The nature of the substituent on the tetrazole ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. researchgate.net

Studies on various tetrazole derivatives have shown that the introduction of different functional groups can lead to a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ainih.gov For example, the position of a methyl group on the tetrazole ring has been shown to be a key structural element for antifungal potency in certain derivatives. nih.gov

The electronic effects of substituents on the tetrazole ring are particularly noteworthy. Electron-donating groups can increase the electron density of the ring system, potentially affecting its binding affinity to target proteins. researchgate.net Conversely, electron-withdrawing groups can alter the acidity of the tetrazole N-H bond, which can be crucial for interactions with biological receptors. researchgate.net The coordination of the tetrazole ring with metal ions, often through the N4 atom, further highlights the importance of its electronic structure in biological systems. arkat-usa.org

Role of Benzyl Moiety Modifications on Efficacy and Selectivity

Modifications to the benzyl moiety of this compound derivatives play a pivotal role in modulating their efficacy and selectivity. The substitution pattern on the aromatic ring of the benzyl group can significantly influence the compound's interaction with the target protein, affecting both its potency and its selectivity for a particular biological target over others. chapman.edumdpi.com

In the context of Src kinase inhibition, specific substitutions on the benzyl ring have been found to be critical for anticancer activity. chapman.edu For instance, a 4-fluoro or 3,4-dichloro substitution on the benzyl ring has been associated with high inhibitory potency against cancer cell proliferation. chapman.edu The unsubstituted N-benzyl derivative also demonstrated significant activity, suggesting that the benzyl group itself is a key contributor to the pharmacophore. chapman.educhapman.edu

The following table summarizes the effects of different substitutions on the benzyl moiety on the Src kinase inhibitory activity of some N-benzyl-2-(thiazol-4-yl)acetamide derivatives, which are structurally related to this compound.

| Compound | Substitution on Benzyl Ring | GI50 in NIH3T3/c-Src527F cells (µM) | GI50 in SYF/c-Src527F cells (µM) |

|---|---|---|---|

| 8a | Unsubstituted | 1.34 | 2.30 |

| 8b | 4-Fluoro | 1.49 | 2.51 |

| 8e | 4-Methyl | ~5.36 | ~9.20 |

Influence of Acetamide Backbone Alterations on Pharmacological Profile

Alterations to the acetamide backbone of this compound and related structures can significantly impact their pharmacological profile. The acetamide linker plays a crucial role in correctly positioning the benzyl and tetrazole moieties for optimal interaction with their biological targets. chapman.edunih.gov

Studies on related N-benzyl-2-acetamidoacetamide derivatives have shown that modifications to the acetamide backbone can lead to potent anticonvulsant activity. nih.gov For example, the introduction of a methyl group at the C(2) position of the acetamide backbone, creating N-benzyl-2-acetamidopropionamide derivatives, has been explored to validate the hypothesis that a small, substituted heteroatom moiety at a specific distance from the C(2) site is important for maximal anticonvulsant activity. nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of this compound derivatives and related compounds, as different stereoisomers can exhibit significantly different potencies and selectivities. mdpi.comnih.gov The three-dimensional arrangement of atoms in a molecule can dictate its ability to fit into the chiral binding site of a biological target, such as an enzyme or receptor.

For instance, in a study of N-benzyl-2-acetamido-3-methoxypropionamide, a potent anticonvulsant, the individual stereoisomers were evaluated, revealing that the principal anticonvulsant activity resided in the (R)-stereoisomer. nih.gov The ED50 value for (R)-18 was 4.5 mg/kg, while the ED50 for (S)-18 exceeded 100 mg/kg, demonstrating a significant difference in activity between the two enantiomers. nih.gov This highlights the importance of stereochemistry in the design of potent and selective therapeutic agents.

The presence of chiral centers in the molecule, which can arise from substitutions on the acetamide backbone or the benzyl moiety, can lead to the existence of enantiomers or diastereomers. mdpi.com These stereoisomers can have different pharmacological profiles due to their differential interactions with chiral biological macromolecules. Therefore, the synthesis and evaluation of individual stereoisomers are often necessary to identify the most active and selective compound for a particular therapeutic application.

The following table presents the anticonvulsant activity of the stereoisomers of N-benzyl-2-acetamido-3-methoxypropionamide (18).

| Compound | Stereoisomer | ED50 in mice (i.p.) (mg/kg) |

|---|---|---|

| 18 | (R)-isomer | 4.5 |

| 18 | (S)-isomer | >100 |

Mechanism of Action Moa Research for N Benzyl 2 Tetrazol 1 Yl Acetamide

Identification of Molecular Targets and Pathways

No studies identifying the specific molecular targets or biological pathways affected by N-benzyl-2-(tetrazol-1-yl)acetamide could be located.

Enzyme and Receptor Binding Affinity Investigations

There is no available data from research investigating the binding affinity of this compound for specific enzymes or receptors.

Cellular Signaling Pathway Modulation (e.g., Src Kinase Inhibition)

Information regarding the modulation of any cellular signaling pathways, including Src Kinase, by this compound is not present in the reviewed literature. While studies exist for other N-benzyl acetamide (B32628) derivatives showing Src kinase inhibition, these findings are not applicable to the specific compound .

Interference with Pathogen-Specific Biological Processes (e.g., Hemozoin Formation, LeuRS Activity)

No research was found that examines the potential for this compound to interfere with pathogen-specific processes such as hemozoin formation or LeuRS activity.

Protein-Ligand Interaction Analysis

Due to the absence of studies on its molecular targets, there is no information available from protein-ligand interaction analyses for this compound.

Computational and Molecular Modeling Approaches in N Benzyl 2 Tetrazol 1 Yl Acetamide Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding affinity and mode of interaction between a ligand, such as N-benzyl-2-(tetrazol-1-yl)acetamide, and a biological target, typically a protein or enzyme.

While no specific molecular docking studies were found for this compound, research on similar tetrazole-acetamide hybrids has employed this method to predict their potential as, for example, antidiabetic and anti-inflammatory agents. In such studies, the 3D structure of the compound is docked into the active site of a target protein to determine the binding energy and key interactions, such as hydrogen bonds and hydrophobic interactions. For instance, studies on N–benzyl (B1604629)–2–(N–benzylamido)acetamide peptoids used molecular docking to investigate their selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict various molecular properties.

Structural Optimization and Conformation Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves finding the minimum energy conformation. For related compounds like N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), DFT calculations have been used to explore the potential energy surface and identify stable conformations in solution. This analysis is critical as the biological activity of a molecule is often dependent on its specific conformation.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Analysis of the electronic structure provides insights into the reactivity and stability of a molecule.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy gap between them is a critical parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For various tetrazole derivatives, DFT calculations have been used to determine these energy gaps to understand their chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP is used to predict sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In the context of drug research, MD simulations are used to study the stability of a ligand-protein complex and to observe the detailed interactions between the ligand and the target. For instance, MD simulations have been used to study the interaction of benzofuran–tetrazole derivatives with targets related to Alzheimer's disease. A 100-nanosecond MD simulation was used to confirm the stability of the docked complex of other bis-tetrazole acetamides with cancer-related proteins.

Quantum Chemical Parameter Derivation

Quantum chemical calculations, often using DFT, are used to derive a variety of parameters that describe the chemical behavior of a molecule. These can include:

Chemical hardness and softness: These concepts from conceptual DFT relate to the resistance of a molecule to change its electron configuration.

Ionization potential: The energy required to remove an electron from a molecule.

Fukui indices: Used to predict the local reactivity of different atomic sites within a molecule.

These parameters are valuable for quantitative structure-activity relationship (QSAR) studies, which attempt to correlate the chemical properties of a series of compounds with their biological activities.

Network Pharmacology and Target Prediction Methodologies

Network pharmacology is an emerging field that aims to understand drug action from a network perspective. It involves constructing and analyzing biological networks to identify potential drug targets and to understand the mechanism of action of a drug. This approach can be used to predict the potential targets of a compound like this compound by considering its interactions with a complex network of proteins and pathways. While no specific network pharmacology studies on this compound were identified, this methodology is increasingly being applied in the study of complex diseases and the discovery of new therapeutic agents.

N Benzyl 2 Tetrazol 1 Yl Acetamide As a Scaffold in Medicinal Chemistry

Lead Compound Identification and Optimization Strategies

In the quest for new drugs, the identification of a promising "lead compound" is a critical first step. A lead compound is a chemical starting point that exhibits a desired biological activity but may require modifications to enhance its efficacy and drug-like properties. The N-benzyl-2-(tetrazol-1-yl)acetamide core has been identified as a valuable scaffold for generating lead compounds in various therapeutic areas. ontosight.ai

Once a lead compound is identified, optimization strategies are employed to improve its pharmacological profile. This often involves a multiparameter approach to enhance potency, selectivity, and metabolic stability, while also improving properties like permeability and aqueous solubility. nih.gov For instance, studies on related acetamide (B32628) derivatives have shown that the placement of specific substituents can significantly impact anticonvulsant activity. nih.gov The N-benzyl portion of the molecule also plays a crucial role, and modifications to this group can influence the compound's interaction with its biological target. chapman.edu

Bioisosteric Replacement Applications of the Tetrazole Moiety

A key feature of the this compound scaffold is the presence of the tetrazole ring. In medicinal chemistry, the tetrazole moiety is widely recognized as a bioisostere of the carboxylic acid group. hilarispublisher.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.

The replacement of a carboxylic acid with a tetrazole ring can offer several advantages:

Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation compared to carboxylic acids. tandfonline.com

Enhanced Lipophilicity: This substitution can increase the compound's ability to cross biological membranes, potentially leading to better absorption and distribution. hilarispublisher.com

Potency and Conformational Rigidity: The tetrazole ring can contribute to the potency and conformational rigidity of a molecule, which can lead to more specific interactions with biological targets. nih.gov

This strategy of bioisosteric replacement has been successfully applied in the development of numerous marketed drugs with a wide range of biological activities, including antihypertensive and antiallergic agents. nih.govtandfonline.com The World Health Organization has even recognized the tetrazole ring as an important descriptor in analogue-based drug discovery. hilarispublisher.com

Structure-Based Drug Design (SBDD) Initiatives

Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to guide the design of new drugs. While specific SBDD initiatives focusing solely on this compound are not extensively detailed in the provided search results, the principles of SBDD are highly relevant to the optimization of compounds based on this scaffold.

For derivatives of this scaffold, SBDD would involve:

Target Identification and Validation: Identifying the specific biological target responsible for a disease and confirming its role.

Structure Determination: Obtaining the 3D structure of the target, often through techniques like X-ray crystallography or NMR spectroscopy.

Docking Studies: Computationally "docking" this compound and its analogues into the active site of the target to predict binding affinities and modes of interaction. This helps in understanding the key interactions that contribute to the compound's activity.

Iterative Design and Synthesis: Based on the docking results, chemists can rationally design and synthesize new derivatives with modified structures to improve their fit and interaction with the target, thereby enhancing their potency and selectivity.

For example, understanding the binding site of a particular enzyme can guide modifications to the benzyl (B1604629) or tetrazole portions of the this compound molecule to achieve optimal interactions. acs.org

Development of Novel Therapeutic Agents based on the this compound Core

The this compound scaffold has served as a foundation for the development of a variety of novel therapeutic agents. The versatility of this core structure allows for the exploration of a wide chemical space, leading to compounds with diverse pharmacological activities. nih.gov

Research has shown that derivatives of this scaffold exhibit a range of biological effects, including:

Anticancer properties: The tetrazole moiety is found in several anticancer agents. ontosight.aihilarispublisher.com

Anticonvulsant activity: Modifications of the acetamide portion have led to potent anticonvulsants. nih.gov

Anti-inflammatory and Antidiabetic potential: Some tetrazole-based compounds have shown promising anti-inflammatory and antidiabetic activities in preclinical studies. benthamdirect.com

The development process typically involves the synthesis of a library of related compounds with variations in the substituents on the benzyl and tetrazole rings. nih.gov These compounds are then screened for their biological activity in various assays to identify the most promising candidates for further development.

Future Research Directions and Translational Perspectives

Unexplored Biological Activities and Therapeutic Areas

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a feature that often enhances a molecule's metabolic stability and membrane permeability. researchgate.netnumberanalytics.comtandfonline.com This, combined with the diverse pharmacological profiles of N-benzylacetamide derivatives, suggests that N-benzyl-2-(tetrazol-1-yl)acetamide could be active in a variety of therapeutic areas that remain largely unexplored for this specific structure.

Derivatives of tetrazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. ontosight.ainih.govnih.gov Similarly, various N-benzylacetamide derivatives have been investigated for their potential as anticonvulsant and anticancer agents. chapman.edunih.gov The hybridization of these two pharmacophores in this compound could lead to synergistic or novel biological activities.

Future research should systematically screen this compound and its close analogs against a wide array of biological targets. Potential therapeutic areas for investigation include:

Neurological Disorders: Given the known anticonvulsant activity of some N-benzylacetamides, exploring the potential of this compound in epilepsy and other seizure-related disorders is a logical first step. Furthermore, its potential to modulate targets like the N-methyl-D-aspartate (NMDA) receptor could be investigated for applications in neuropathic pain. nih.gov

Oncology: The anticancer potential of both tetrazole and N-benzylacetamide derivatives warrants a thorough investigation of this compound against various cancer cell lines. researchgate.netnih.gov Studies have shown that bioisosteric replacement of a 1,2,3-triazole ring with a 1H-tetrazole ring can enhance anti-leukemic activity in certain scaffolds. nih.gov

Infectious Diseases: The tetrazole moiety is present in several clinically used antibacterial drugs. tandfonline.comtandfonline.com Therefore, screening for activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a promising avenue.

Inflammatory Diseases: Numerous tetrazole-containing compounds exhibit anti-inflammatory properties. ontosight.ai Investigating the ability of this compound to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, could reveal its potential for treating chronic inflammatory conditions.

The following table summarizes some of the documented biological activities of related tetrazole and N-benzylacetamide compounds, providing a rationale for the proposed screening of this compound.

| Compound Class | Reported Biological Activity | Potential Therapeutic Area | Reference |

| Tetrazole Derivatives | Antihypertensive | Cardiovascular Disease | numberanalytics.comtandfonline.com |

| Tetrazole Derivatives | Anticancer | Oncology | researchgate.netnih.gov |

| Tetrazole Derivatives | Antibacterial | Infectious Disease | tandfonline.com |

| Tetrazole Derivatives | Antidiabetic | Metabolic Disease | nih.gov |

| N-benzylacetamide Derivatives | Anticonvulsant | Neurology | nih.gov |

| N-benzyl-substituted Thiazolyl Acetamides | Src Kinase Inhibition, Anticancer | Oncology | chapman.edu |

Advanced Synthetic Methodologies for Analog Development

The development of a robust and flexible synthetic strategy is crucial for generating a library of this compound analogs for structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers a variety of methods for the efficient construction of the key structural motifs in this compound: the 1-substituted tetrazole ring and the N-benzylacetamide core.

The synthesis of 1-substituted tetrazoles can be achieved through several established routes. A common method involves the reaction of an amine with triethyl orthoformate and sodium azide (B81097). nih.gov More advanced, greener methodologies are also being explored, such as the use of heterogeneous catalysts to promote the cycloaddition. nih.gov The Passerini three-component reaction (PT-3CR) also provides an efficient route to tetrazole building blocks that can be further elaborated. beilstein-journals.org

For the N-benzylacetamide portion, standard amide bond-forming reactions are typically employed. These include the coupling of a carboxylic acid (or its activated form, such as an acid chloride) with a benzylamine (B48309), often in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). chapman.edu

A general synthetic approach to this compound analogs could involve the initial synthesis of 2-(tetrazol-1-yl)acetic acid, followed by its coupling with a variety of substituted benzylamines. This strategy would allow for the rapid diversification of the benzyl (B1604629) portion of the molecule. Alternatively, N-alkylation of a pre-formed tetrazole with a suitable N-benzyl-2-haloacetamide derivative provides another convergent route.

Future synthetic efforts should focus on developing methodologies that are:

Modular and Convergent: Allowing for the easy and independent modification of both the tetrazole and N-benzylacetamide moieties.

Stereoselective: Enabling the synthesis of enantiomerically pure compounds if chiral centers are introduced.

Amenable to Parallel Synthesis: Facilitating the rapid generation of a large library of analogs for high-throughput screening.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond phenotypic screening and understand how this compound exerts its biological effects at a molecular level, the integration of multi-omics data will be indispensable. These technologies can provide an unbiased, system-wide view of the cellular response to a xenobiotic, helping to identify primary targets and downstream pathways.

Proteomics: Chemical proteomics approaches, such as affinity-based proteome profiling, can be used to identify the direct protein targets of this compound. nih.govnih.gov By immobilizing an analog of the compound on a solid support or by using photo-affinity labeling, interacting proteins can be captured from cell lysates and identified by mass spectrometry. This can provide crucial insights into the compound's mechanism of action.

Transcriptomics: Analyzing changes in the transcriptome (the complete set of RNA transcripts) of cells treated with this compound can reveal which genes and signaling pathways are modulated by the compound. elifesciences.orgmdpi.comnih.gov This can help to build a comprehensive picture of the cellular response and can suggest potential mechanisms of both efficacy and toxicity. For instance, transcriptomic analysis could reveal if the compound induces pathways related to apoptosis in cancer cells or modulates inflammatory response genes. mdpi.com

Metabolomics: Metabolomic studies can identify changes in the cellular metabolome following treatment with the compound. nih.govnih.gov This can provide information on how the compound affects cellular metabolism and can also identify potential biomarkers of drug response. For nitrogen-containing heterocycles, specific analytical techniques can track their metabolic fate and impact on endogenous metabolite pools. nih.gov

The true power of these approaches lies in their integration. For example, a protein target identified through proteomics can be correlated with changes in the expression of its corresponding gene (from transcriptomics) and alterations in the metabolic pathways it regulates (from metabolomics). This integrated multi-omics approach can provide a holistic understanding of the compound's mechanism of action, facilitating its optimization and further development. mdpi.com

Design of Next-Generation this compound Derivatives

The design of next-generation analogs of this compound will be an iterative process guided by the biological data obtained from screening and mechanistic studies. The goal will be to optimize potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. Several rational design strategies can be employed:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is essential. This involves synthesizing analogs with modifications at various positions and assessing how these changes affect biological activity. Key areas for modification include the phenyl ring of the benzyl group and potentially the carbon atom of the tetrazole ring (if a 1,5-disubstituted analog is pursued).

Bioisosteric Replacement: The core components of the molecule can be replaced with other chemical groups that have similar physical or chemical properties, with the aim of improving the compound's profile. spirochem.com For example, the phenyl ring could be replaced with other aromatic or heteroaromatic systems. The acetamide (B32628) linker could also be modified to alter the compound's conformational flexibility.

Computational and In Silico Design: Computer-aided drug design (CADD) can play a crucial role in prioritizing which analogs to synthesize. nih.govnih.gov If a biological target is identified, molecular docking can be used to predict how different analogs will bind and to design modifications that enhance this interaction. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the analogs with their biological activity.

The following table outlines potential design strategies for next-generation derivatives of this compound.

| Modification Strategy | Rationale | Examples of Modifications |

| Substitution on the Benzyl Ring | To explore the binding pocket of the target protein and improve potency and selectivity. | Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -F) at the ortho, meta, and para positions. |

| Replacement of the Phenyl Ring | To alter solubility, metabolic stability, and explore interactions with the target. | Replacement with other rings such as pyridine, thiophene, or cyclohexane. |

| Modification of the Acetamide Linker | To alter conformational flexibility and improve pharmacokinetic properties. | Introduction of alkyl groups on the methylene (B1212753) bridge; replacement of the amide with a thioamide or a reversed amide. |

| Bioisosteric Replacement of the Tetrazole Ring | To modulate acidity, lipophilicity, and target interactions. | Replacement with other acidic heterocycles like isoxazole (B147169) or triazole, or with a carboxylic acid to test the bioisosteric hypothesis directly. |

By pursuing these future research directions, the full therapeutic potential of the this compound scaffold can be systematically explored, potentially leading to the development of novel drug candidates for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-(tetrazol-1-yl)acetamide, and how can reaction yields be improved?

The compound is synthesized via multi-component reaction (MCR) chemistry. A validated method involves reacting N-benzyl cyanoacetamide with sodium azide (3 equiv.) and triethylamine hydrochloride (3 equiv.) in toluene at 90°C for 20 hours, yielding 67% . Optimization studies show that trimethylamine hydrochloride enhances conversion efficiency. For scale-up, purification via silica gel chromatography (e.g., 0–60% ethyl acetate/hexane gradients) is recommended .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound and its derivatives?

Structural confirmation relies on:

- ¹H/¹³C NMR : Characteristic peaks for the tetrazole ring (e.g., δ 8.5–9.5 ppm for tetrazole protons) and benzyl groups (δ 4.3–4.5 ppm for CH₂) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and HRMS data to verify molecular formulas .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with intermolecular N–H⋯N bonds) .

Advanced Research Inquiries

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?

SAR strategies include:

- Tetrazole substitution : Replacing tetrazole with thiazole or pyridine rings alters kinase inhibition profiles (e.g., Src kinase IC₅₀ values differ by >10-fold) .

- N-Benzyl modifications : Introducing electron-withdrawing groups (e.g., nitro) or polar substituents (e.g., morpholinoethoxy) improves solubility and target binding .

- In vitro assays : Prioritize derivatives with <100 nM IC₅₀ in kinase inhibition or antiparasitic (e.g., Trypanosoma cruzi) assays .

Q. How can researchers resolve contradictions in pharmacological data, such as discrepancies between in vitro potency and in vivo efficacy?

- Solubility optimization : Use PEG 400/water mixtures to study preferential solvation (e.g., Hildebrand solubility parameters δ₁₊₂ = 24.5 MPa¹/²) and improve bioavailability .

- Metal complexation : Ruthenium complexes (e.g., trans-[Ru(Bz)(NH₃)₄SO₂]²⁺) enhance hydrosolubility and antiparasitic activity (IC₅₀ reduced from >1 mM to 79 µM) compared to the free ligand .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can they be mitigated?

- Disorder in flexible groups : Use SHELXL for anisotropic refinement of benzyl/tetrazole moieties and constrain thermal parameters for overlapping atoms .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H⋯N and C–H⋯O bonds) to validate packing stability .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound derivatives?

- DFT calculations : Model transition states for tetrazole cyclization (e.g., activation energy barriers) to predict regioselectivity .

- Molecular docking : Simulate binding modes with Src kinase or orexin-1 receptors to prioritize syntheses .

Data Contradiction Analysis

Q. Why do some synthetic routes report lower yields (<50%) despite optimized conditions?

- Side reactions : Competing pathways (e.g., nitrile hydration to amides) may reduce tetrazole formation. Monitor intermediates via TLC or LC-MS .

- Steric hindrance : Bulky substituents on the benzyl group slow azide-alkyne cycloaddition kinetics. Use microwave-assisted synthesis to accelerate reactions .

Q. How can researchers reconcile conflicting cytotoxicity data for this compound in cancer vs. normal cell lines?

- Dose-response profiling : Test IC₅₀ values across multiple cell types (e.g., HEK293 vs. HeLa) to identify selective toxicity thresholds .

- Mechanistic studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake) .

Methodological Resources

Recommended protocols for characterizing synthetic impurities in this compound batches

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.